molecular formula C13H12N8 B10982357 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-b]pyridazin-6-amine

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B10982357
M. Wt: 280.29 g/mol
InChI Key: MNVJYADQJLRXGQ-UHFFFAOYSA-N
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Description

N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE is a complex organic compound that features a benzimidazole moiety and a tetraazolo pyridazine ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of the tetraazolo pyridazine ring further enhances the compound’s potential for various scientific applications.

Properties

Molecular Formula

C13H12N8

Molecular Weight

280.29 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]tetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C13H12N8/c1-20-10-5-3-2-4-9(10)15-13(20)8-14-11-6-7-12-16-18-19-21(12)17-11/h2-7H,8H2,1H3,(H,14,17)

InChI Key

MNVJYADQJLRXGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC3=NN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE typically involves multiple steps:

Chemical Reactions Analysis

N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Scientific Research Applications

N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE involves interactions with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes, disrupting metabolic pathways in microorganisms and cancer cells.

    DNA Intercalation: It can intercalate into DNA, preventing replication and transcription, which is crucial for its antimicrobial and anticancer activities.

    Receptor Binding: The compound can bind to specific receptors, modulating cellular signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE is unique due to its combination of benzimidazole and tetraazolo pyridazine rings. Similar compounds include:

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